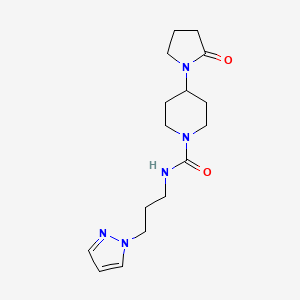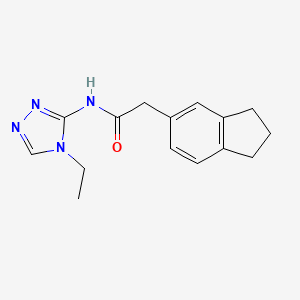![molecular formula C12H15Cl2N3O2S B7058186 1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7058186.png)
1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea typically involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with 1-methyl-3-aminopiperidin-6-one in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form alcohols.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea: shares similarities with other urea derivatives and thiophene-containing compounds.
Thiourea derivatives: Compounds with similar structures but containing sulfur instead of oxygen in the urea moiety.
Piperidinone derivatives: Compounds with similar piperidinone structures but different substituents on the thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2,5-dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O2S/c1-17-6-8(2-3-10(17)18)16-12(19)15-5-7-4-9(13)20-11(7)14/h4,8H,2-3,5-6H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQINPSVKNVSBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC(=O)NCC2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopentyl-N-[2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7058110.png)
![[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7058116.png)
![[1-(2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]methanone](/img/structure/B7058123.png)
![2H-benzotriazol-5-yl-[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7058124.png)
![N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7058126.png)
![1-[2-[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7058134.png)

![4-cyclopropyl-N-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7058156.png)

![4-[(2-cyclohexylacetyl)amino]-N-(4-ethyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxamide](/img/structure/B7058171.png)
![4-(4-methylpiperidine-1-carbonyl)-N-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B7058174.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide](/img/structure/B7058179.png)
![1-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-3-[(4-methoxy-3-methylphenyl)methyl]urea](/img/structure/B7058183.png)

